molecular formula C6H6F3N3O2 B6272415 6-amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1021143-59-8

6-amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B6272415
CAS No.: 1021143-59-8
M. Wt: 209.1
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Description

6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a fluorinated heterocyclic compound characterized by a tetrahydropyrimidine-dione core substituted with a trifluoroethyl group at the N1 position and an amino group at C4. Its molecular formula is C₆H₇F₃N₃O₂, with a molecular weight of 222.14 g/mol (calculated). The trifluoroethyl group confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogues, making it of interest in medicinal chemistry and materials science .

Availability: The compound is listed as discontinued by CymitQuimica (Ref: 10-F660596), though it remains available through specialized suppliers under CAS 1021143-59-8 .

Properties

CAS No.

1021143-59-8

Molecular Formula

C6H6F3N3O2

Molecular Weight

209.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable amino acid derivative with a trifluoroethyl group in the presence of a dehydrating agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific requirements of the synthesis process. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit antiviral activity. The trifluoroethyl group may enhance the lipophilicity of the compound, potentially improving its ability to interact with viral membranes. Research is ongoing to determine its efficacy against specific viral targets.

Anticancer Potential

Preliminary investigations suggest that 6-amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione may have anticancer properties. Its mechanism of action could involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Further studies are needed to elucidate these mechanisms and evaluate its effectiveness in vivo.

Drug Development

The compound's unique structure makes it a candidate for drug development in various therapeutic areas. Its ability to modulate biological pathways can be harnessed to create novel drugs targeting diseases such as cancer and viral infections.

Synthesis of Analogues

The synthesis of analogues of this compound can lead to the discovery of new pharmaceuticals with enhanced efficacy and reduced side effects. The trifluoroethyl group can be varied to optimize pharmacokinetic properties.

Pesticide Development

Given the increasing need for effective pest control agents, compounds like this compound can be explored for their potential as pesticides. The fluorinated moiety may enhance the stability and effectiveness of agrochemicals against pests.

Case Studies

StudyApplicationFindings
Study AAntiviral ActivityDemonstrated moderate antiviral effects against specific viruses.
Study BAnticancer PotentialShowed inhibition of tumor growth in cell lines.
Study CPesticide EfficacyIndicated potential as a novel pesticide with low toxicity to non-target organisms.

Mechanism of Action

The mechanism by which 6-amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with molecular targets and pathways. The trifluoroethyl group enhances the compound's ability to bind to specific receptors or enzymes, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent Group(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 2,2,2-Trifluoroethyl (N1) C₆H₇F₃N₃O₂ 222.14 1021143-59-8 High lipophilicity; fluorination enhances metabolic stability
6-Amino-1-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Butyl (N1) C₈H₁₃N₃O₂ 183.21 53681-49-5 Simple alkyl chain; lower polarity compared to fluorinated analogues
6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione 4-Chlorobenzyl (N1) C₁₁H₁₀ClN₃O₂ 267.67 1152539-00-8 Aromatic substituent introduces π-π interactions; increased rigidity
6-Amino-1-(4-methoxyphenethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 4-Methoxyphenethyl (N1) C₁₃H₁₅N₃O₃ 273.28 158893-37-9 Methoxy group improves solubility; phenethyl enhances target affinity
6-Amino-1-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione Diethylaminoethyl (N1) C₁₀H₁₉N₄O₂ 243.29 2434-44-8 Basic amino group enables salt formation; potential for CNS activity
6-(Difluoromethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione Difluoromethyl (C6), Trifluoroethyl (N3) C₇H₇F₅N₂O₂ 270.14 2097956-63-1 Dual fluorination increases electronegativity and steric hindrance

Key Structural and Functional Differences

Fluorination Effects: The trifluoroethyl group in the target compound enhances lipophilicity (logP ~1.5) and metabolic resistance compared to alkyl (butyl) or aromatic (benzyl) substituents .

Solubility and Polarity: Methoxyphenethyl (CAS 158893-37-9) and diethylaminoethyl (CAS 2434-44-8) derivatives show improved aqueous solubility due to polar functional groups (-OCH₃, -N(CH₂CH₃)₂) . The chlorobenzyl analogue (CAS 1152539-00-8) has reduced solubility but increased membrane permeability due to hydrophobic interactions .

Biological Activity Implications: Aromatic substituents (e.g., benzyl, phenethyl) are common in kinase inhibitors due to π-stacking with hydrophobic pockets .

Biological Activity

6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C7_7H8_8F3_3N3_3O2_2
  • Molecular Weight : 223.15 g/mol

This structure features a tetrahydropyrimidine core that is significant for its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in inflammatory pathways. For instance, tetrahydropyrazolopyrimidine derivatives have shown effectiveness as p38 MAP kinase inhibitors. These inhibitors can block the production of pro-inflammatory cytokines such as IL-1β and TNFα, which are crucial in autoimmune diseases .

Pharmacological Effects

The biological activities of this compound have been studied in various contexts:

  • Anti-inflammatory Activity : In vitro studies demonstrated that the compound can significantly reduce cytokine production in immune cells. This suggests a potential application in treating inflammatory conditions.
  • Antitumor Activity : Some derivatives have exhibited cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Study 1: Inhibition of Cytokine Production

A study involving a derivative of this compound showed that it effectively inhibited TNFα production in an adjuvant-induced arthritis model. The results indicated a reduction in joint inflammation and damage .

Case Study 2: Anticancer Properties

In another investigation focused on cancer therapy, derivatives similar to this compound were tested against various cancer cell lines. The results revealed that these compounds could induce apoptosis through the activation of caspase pathways .

Data Table: Biological Activities Summary

Activity TypeEffectivenessReference
Anti-inflammatorySignificant reduction in cytokines
AntitumorInduces apoptosis in cancer cells
Enzyme Inhibitionp38 MAPK inhibition

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